Ethyl 3-(benzylamino)-4-methylpentanoate
Description
Ethyl 3-(benzylamino)-4-methylpentanoate is an ethyl ester characterized by a benzylamino (-NH-CH₂C₆H₅) group at the third carbon and a methyl (-CH₃) branch at the fourth carbon of the pentanoate chain. This article compares its properties with similar compounds, leveraging data from nematicidal activity, flavor contribution, and molecular features.
Properties
IUPAC Name |
ethyl 3-(benzylamino)-4-methylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-4-18-15(17)10-14(12(2)3)16-11-13-8-6-5-7-9-13/h5-9,12,14,16H,4,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAUBMZLFWOTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(C)C)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 3-(benzylamino)-4-methylpentanoate generally involves:
- Starting from a suitable 4-methylpentanoic acid or derivative
- Introduction of the benzylamino group via nucleophilic substitution or reductive amination
- Formation of the ethyl ester via esterification or transesterification
This approach ensures regioselective substitution at the 3-position with the benzylamino group while maintaining the integrity of the ester and methyl substituent.
Synthetic Routes and Reaction Conditions
Reductive Amination of Ethyl 4-methyl-3-oxopentanoate
One effective method involves the reductive amination of ethyl 4-methyl-3-oxopentanoate with benzylamine:
- Step 1: Condensation of benzylamine with the keto group at the 3-position of ethyl 4-methyl-3-oxopentanoate to form an imine intermediate.
- Step 2: Reduction of the imine to the corresponding amine using a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogenation over palladium catalyst.
This method provides good regioselectivity and preserves the ester functionality.
| Parameter | Details |
|---|---|
| Starting material | Ethyl 4-methyl-3-oxopentanoate |
| Amine source | Benzylamine |
| Reducing agent | Sodium cyanoborohydride or Pd/C hydrogenation |
| Solvent | Ethanol or methanol |
| Temperature | Room temperature to reflux (25–80 °C) |
| Reaction time | 12–48 hours |
| Yield | Typically 65–85% |
Nucleophilic Substitution on Ethyl 3-halo-4-methylpentanoate
Another approach is nucleophilic substitution of ethyl 3-halo-4-methylpentanoate (e.g., bromide or chloride) with benzylamine:
- Step 1: Preparation of ethyl 3-bromo-4-methylpentanoate via halogenation of the corresponding acid or ester.
- Step 2: Reaction with benzylamine under basic or neutral conditions to substitute the halogen with the benzylamino group.
This method requires careful control to avoid elimination or side reactions.
| Parameter | Details |
|---|---|
| Starting material | Ethyl 3-bromo-4-methylpentanoate |
| Nucleophile | Benzylamine |
| Base | Triethylamine or potassium carbonate |
| Solvent | Ethanol, acetonitrile, or DMF |
| Temperature | 50–100 °C |
| Reaction time | 6–24 hours |
| Yield | Moderate to good (50–75%) |
Representative Experimental Procedure (Literature-Based)
A reported synthesis (adapted from analogous amino ester preparations) proceeds as follows:
- Synthesis of Ethyl 4-methyl-3-oxopentanoate: Prepared by esterification of 4-methyl-3-oxopentanoic acid with ethanol under acid catalysis.
- Reductive Amination: Ethyl 4-methyl-3-oxopentanoate is reacted with benzylamine in ethanol. Sodium cyanoborohydride is added portionwise at room temperature. The reaction mixture is stirred overnight.
- Work-Up: The reaction is quenched with water, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated.
- Purification: The crude product is purified by column chromatography on silica gel to afford this compound as a colorless oil or solid.
Analytical and Characterization Data
Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows characteristic signals for benzyl protons (aromatic multiplet around 7.2–7.4 ppm), methylene protons adjacent to nitrogen (~3.5–4.0 ppm), and ethyl ester signals (triplet at ~1.2 ppm for methyl, quartet at ~4.1 ppm for methylene).
- ^13C NMR confirms ester carbonyl (~170–175 ppm) and aromatic carbons (~128–140 ppm).
Mass Spectrometry (MS): Molecular ion peak consistent with C15H23NO2 (m/z 249).
Infrared Spectroscopy (IR): Ester carbonyl absorption near 1735 cm^-1, N-H stretching around 3300 cm^-1.
Research Findings and Comparative Analysis
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Reductive amination | High regioselectivity, mild conditions | Requires reducing agent, longer time | 65–85% |
| Nucleophilic substitution | Straightforward, uses halide intermediates | Possible side reactions, moderate yield | 50–75% |
- Reductive amination is preferred for stereochemical control and fewer side products.
- Nucleophilic substitution is useful when halide intermediates are readily available.
Summary and Recommendations
This compound can be effectively synthesized via reductive amination of ethyl 4-methyl-3-oxopentanoate with benzylamine, providing good yields and purity. Alternative nucleophilic substitution methods are viable but may require more stringent reaction control. Analytical data confirm the successful formation of the target compound. Researchers should select the method based on available starting materials, desired stereochemical outcomes, and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzylamino)-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-(benzylamino)-4-methylpentanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of Ethyl 3-(benzylamino)-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active amine and carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl 4-Methylpentanoate (Ethyl 4-Methylvalerate)
Structure: Ethyl ester with a methyl branch at the fourth carbon (C4) of the pentanoate chain. Key Data:
- Nematicidal Activity : At 4 µL, it caused 95.69% mortality of Meloidogyne javanica . However, it exhibited weak inhibition of egg hatching (40.5 worms/egg mass at 80 µL vs. 145.89 in controls) .
- Flavor Contribution : Identified as a critical flavor compound in sesame-flavored liquor, with OAV (odor activity value) and TAV (taste activity value) >1 .
- Synonyms: Ethyl isocaproate, CAS 25415-67-2 .
Ethyl 3-(Benzylamino)pentanoate
Structure: Lacks the C4 methyl branch but includes a benzylamino group at C3. Key Data:
- Molecular Weight: 239.32 (C₁₄H₂₁NO₂) .
- Potential Applications: Benzylamino groups in esters (e.g., ethyl 2-(benzylamino)propanoate, CAS 54159-18-1) are associated with pharmaceutical intermediates, suggesting possible bioactivity modifications .
Methyl 4-(Methylamino)butanoate
Structure: Shorter chain (butanoate vs. pentanoate) with a methylamino (-NH-CH₃) group at C4. Key Data:
- Molecular Formula: C₆H₁₃NO₂ (MW: 131.17) .
- Functional Implications: The amino group may enhance solubility or alter metabolic pathways compared to non-amino esters.
Comparative Analysis of Nematicidal Activity
The table below summarizes nematicidal efficacy against M. javanica:
Notes:
- Ethyl 4-methylpentanoate’s high mortality but weak egg inhibition suggests a mode of action distinct from amino-containing esters.
- The benzylamino group in the target compound may enhance binding to biological targets due to increased polarity, though this requires experimental validation.
Molecular and Physicochemical Properties
Biological Activity
Ethyl 3-(benzylamino)-4-methylpentanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and other therapeutic effects, based on various studies and research findings.
Chemical Structure and Properties
This compound features a benzylamino group attached to a branched ester structure. Its molecular formula is with a molecular weight of approximately 219.33 g/mol. The compound's structural characteristics contribute to its interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| S. aureus | 20 | 16 |
These findings suggest that the compound could serve as a lead for developing new antibacterial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in vitro against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 25 |
| MCF-7 | 30 |
Molecular docking studies have suggested that the compound interacts with key proteins involved in cell cycle regulation and apoptosis, further supporting its potential as an anticancer agent.
The proposed mechanism of action for this compound includes:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes critical for bacterial cell wall synthesis, similar to other benzylamine derivatives.
- Induction of Apoptosis : In cancer cells, it may trigger apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
A recent case study evaluated the efficacy of this compound in combination with conventional antibiotics against resistant bacterial strains. The combination therapy showed enhanced antibacterial activity compared to monotherapy, indicating a synergistic effect that warrants further investigation.
Toxicity and Safety Profile
Toxicity assessments conducted using predictive models suggest that this compound has a low toxicity profile. Studies have indicated no significant mutagenicity or carcinogenicity in rodent models, making it a candidate for further development in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-(benzylamino)-4-methylpentanoate, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Start with ethyl 4-methylpentanoate derivatives. Introduce the benzylamino group via nucleophilic substitution or condensation reactions using benzylamine under reflux conditions (e.g., in ethanol or THF). Catalysts like triethylamine may enhance reaction efficiency .
- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structures using -NMR and LC-MS .
- Critical Factors : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios of benzylamine to ester precursors significantly impact yield (reported 30–50% in analogous syntheses) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity. Retention time comparisons with standards are critical .
- Spectroscopy :
- -NMR for confirming benzylamino protons (δ 3.7–4.2 ppm for -CH-NH-) and ester carbonyl (δ 170–175 ppm in -NMR) .
- FT-IR for detecting NH stretches (~3300 cm) and ester C=O (~1720 cm) .
- Physical Properties : Compare experimental melting points (e.g., 66–67°C for structurally related esters) and LogP values (calculated vs. experimental) to validate consistency .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer :
- Storage Conditions : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the ester group or oxidation of the benzylamino moiety .
- Stability Assays : Conduct accelerated degradation studies (e.g., exposure to 40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products like 4-methylpentanoic acid or benzylamine .
Advanced Research Questions
Q. How can researchers resolve contradictory data in LogP and melting point values reported for this compound derivatives?
- Methodological Answer :
- LogP Discrepancies : Use shake-flask experiments (octanol/water partitioning) to validate computational predictions (e.g., ChemAxon vs. experimental). Differences >0.5 units may indicate impurities or isomer formation .
- Melting Point Variability : Perform differential scanning calorimetry (DSC) to identify polymorphic forms. Recrystallize the compound from solvents like ethyl acetate/hexane to isolate the dominant crystalline phase .
Q. What mechanistic insights govern the reactivity of the benzylamino group in this compound during derivatization?
- Methodological Answer :
- Reactivity Studies : Use kinetic experiments (e.g., monitoring by -NMR) to assess nucleophilic substitution at the benzylamino site. Polar aprotic solvents (DMF, DMSO) enhance reactivity in alkylation or acylation reactions .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to map electron density around the benzylamino nitrogen, predicting sites for electrophilic attack .
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?
- Methodological Answer :
- Analog Synthesis : Modify the ester (e.g., replace ethyl with methyl) or benzylamino group (e.g., substitute with other arylalkylamines). Evaluate bioactivity in enzyme inhibition assays (e.g., HDACs or proteases) .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify interactions with target proteins, guided by structural analogs like quinoline-based inhibitors .
Q. What analytical strategies are recommended for detecting trace impurities in this compound synthesized via novel routes?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
